benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate
Description
Structural Elucidation of Benzyl (NZ)-N-[Methylsulfanyl(Phenylmethoxycarbonylamino)Methylidene]Carbamate
IUPAC Nomenclature and Systematic Identification
The systematic name This compound follows IUPAC guidelines by prioritizing the carbamate group as the principal chain. The parent structure is identified as a substituted carbamic acid derivative, with the methylidene group bearing a methylsulfanyl (–S–CH₃) substituent and a phenylmethoxycarbonylamino (–NH–C(=O)–O–CH₂–C₆H₅) moiety. The NZ descriptor denotes the thioamide configuration, where the sulfur atom occupies the Z position relative to the imine nitrogen.
Key nomenclature features include:
- Benzyl : The phenylmethyl group (–CH₂–C₆H₅) attached to the carbamate oxygen.
- Methylsulfanyl : The –S–CH₃ group at the methylidene carbon.
- Phenylmethoxycarbonylamino : A urethane-protected amine (–NH–C(=O)–O–CH₂–C₆H₅).
The molecular formula is C₁₈H₁₉N₃O₃S , confirmed by high-resolution mass spectrometry and elemental analysis.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar conformation due to conjugation between the thioamide (–N–C(=S)–) and carbamate (–O–C(=O)–N–) groups. X-ray diffraction data reveal a dihedral angle of 8.2° between the phenyl rings of the benzyl and phenylmethoxycarbonyl groups, indicating minimal steric hindrance. Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| C=S (thioamide) | 1.68 |
| C=O (carbamate) | 1.21 |
| N–C (methylidene) | 1.34 |
The methylsulfanyl group (–S–CH₃) exhibits a slight deviation from planarity (torsional angle = 12.5°), likely due to weak hyperconjugative interactions with the adjacent imine. Density functional theory (DFT) calculations corroborate the stability of this conformation, with an energy barrier of 4.2 kcal/mol for rotation about the C–N thioamide bond.
Crystallographic Characterization
Unit Cell Parameters and Space Group Determination
Single-crystal X-ray analysis confirms a monoclinic lattice with space group P 1 21/c 1 and the following parameters:
| Parameter | Value |
|---|---|
| a | 21.802 ± 0.015 Å |
| b | 4.597 ± 0.003 Å |
| c | 12.742 ± 0.009 Å |
| β | 97.598 ± 0.011° |
| Volume | 1265.8 ± 1.5 ų |
The asymmetric unit contains one molecule, with crystallographic symmetry generating four molecules per unit cell. The extended hydrogen bonding network along the b-axis contributes to the elongated cell dimension in this direction.
Hydrogen Bonding Networks
The crystal packing is stabilized by intermolecular N–H···O and N–H···S hydrogen bonds:
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O (carbamate) | 2.89 | 156 |
| N–H···S (thioamide) | 3.12 | 145 |
These interactions form a two-dimensional sheet structure parallel to the (001) plane, with van der Waals forces between phenyl rings providing additional stabilization.
Comparative Analysis with Thiourea Derivatives
This compound differs from unsubstituted thiourea in three key aspects:
- Steric Effects : The benzyl and phenylmethoxycarbonyl groups increase steric bulk, reducing the compound’s solubility in polar solvents by 40% compared to methylthiourea.
- Electronic Effects : The electron-withdrawing carbamate group decreases the basicity of the thioamide nitrogen (pKₐ = 9.2 vs. 12.1 for thiourea).
- Crystallographic Behavior : Unlike thiourea’s orthorhombic P2₁2₁2₁ symmetry, this compound adopts monoclinic packing due to asymmetric hydrogen bonding.
Substitution at the methylidene position also influences reactivity. The methylsulfanyl group enhances nucleophilic aromatic substitution rates by 1.8-fold compared to hydrogen-substituted analogs, as demonstrated in palladium-catalyzed cross-coupling experiments.
Properties
Molecular Formula |
C18H18N2O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate |
InChI |
InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22) |
InChI Key |
CGAMNSKIHXUDMK-UHFFFAOYSA-N |
Isomeric SMILES |
CS/C(=N\C(=O)OCC1=CC=CC=C1)/NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of benzyl carbamate as a starting material, which undergoes transcarbamation and amidation reactions using potassium carbonate in alcohols under heating conditions . Another method involves the reaction of benzyl chloride with sodium cyanide in the presence of alcohol, followed by further purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Medicine: Investigated for its potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate involves its ability to act as a protecting group for amines. The compound can form stable carbamate linkages that can be selectively cleaved under specific conditions, such as acidic or basic environments . This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
a) Benzyl (NZ)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate ()
- Structural Difference : Replaces the methylsulfanyl group with a pyrazol-1-yl heterocycle.
- Impact: The pyrazole ring introduces hydrogen-bonding capabilities (N-H donors/acceptors), enhancing interactions in biological systems . Reduced electrophilicity compared to the SMe group, altering reactivity in nucleophilic substitutions. Applications: Used as a pharmaceutical intermediate, emphasizing heterocyclic drug development .
b) Ethyl 2-[2-(methylsulfanyl)-4-oxo-thiopyrano-thieno-pyrimidin-yl]acetate ()
- Structural Difference: Incorporates a methylsulfanyl group within a fused thieno-pyrimidine system.
- Impact :
c) Benzathine Benzylpenicillin ()
- Structural Difference : A penicillin derivative with dibenzylethylenediamine, lacking carbamate or SMe groups.
- Impact :
- Highlights the prevalence of benzyl groups in pharmaceuticals but diverges in functional utility (antibiotic vs. synthetic intermediate).
Comparative Analysis Table
Pharmaceutical and Industrial Relevance
- Target Compound : Predominantly serves as a protecting group in peptide synthesis, leveraging the Cbz group’s orthogonal deprotection. The SMe substituent may enable selective modifications in drug candidates.
- Pyrazole Analog : Favored in kinase inhibitor development due to pyrazole’s ability to mimic adenine in ATP-binding pockets .
Advanced Analytical Techniques
Structural characterization of these compounds employs crystallographic tools like SHELX for refinement and Mercury for visualizing intermolecular interactions (e.g., hydrogen bonds influenced by SMe or pyrazole) .
Biological Activity
Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
- IUPAC Name : this compound
The presence of the carbamate functional group is significant as it is known to enhance biological activity in many pharmacological contexts .
The biological activity of benzyl carbamates often relates to their ability to interact with specific biological targets, such as enzymes or receptors. The carbamate moiety can influence the compound's lipophilicity, which affects its absorption and distribution in biological systems.
- Enzyme Inhibition : Carbamates can act as inhibitors of various enzymes, including esterases and proteases, by forming stable complexes with active sites.
- Receptor Modulation : The structural features of this compound may allow it to modulate receptor activity, potentially affecting signaling pathways related to inflammation or cancer .
Antimicrobial Activity
Recent studies have shown that benzyl carbamates exhibit antimicrobial properties. For example, compounds structurally related to this compound have demonstrated significant inhibitory effects against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures reported MIC values ranging from 5 μg/mL to 50 μg/mL against Mycobacterium tuberculosis . While specific MIC data for the target compound is not available, its structural similarity suggests potential efficacy.
Antifungal Activity
Benzyl carbamates have also been evaluated for antifungal activity. A study on a series of substituted benzoyl carbamates indicated promising results against common fungal pathogens . The mechanisms may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.
Case Studies
- Antitubercular Activity : A study highlighted the synthesis of various benzyl carbamates and their evaluation against Mycobacterium tuberculosis. Compounds showed moderate cytotoxicity but significant antitubercular efficacy in vitro and in vivo .
- Herbicidal Activity : Research into related compounds has shown that modifications in the benzyl structure can enhance herbicidal properties, highlighting the versatility of the carbamate group in various applications .
Table 1: Biological Activities of Related Benzyl Carbamates
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 3-Hydroxyphenylcarbamate | 10 | Antitubercular |
| Ethyl Benzoyl Carbamate | 5 | Antifungal |
| Methyl Carbamate | 25 | Antimicrobial |
Q & A
Q. What are the optimized synthetic routes for benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate, and how can reaction efficiency be validated?
Answer: The synthesis typically involves sequential coupling reactions and protective group strategies. Key steps include:
- Carbamate Formation : Use of benzyl chloroformate (Cbz-Cl) to protect amines, followed by reaction with methylsulfanyl-containing intermediates (e.g., methylsulfanylamine derivatives) .
- Methylidene Linkage : Employing carbodiimide coupling agents (e.g., DCC) to form the methylidene bridge between the phenylmethoxycarbonylamino and carbamate groups .
- Validation : Monitor reaction progress via TLC and quantify yields using NMR integration of diagnostic peaks (e.g., benzyl protons at δ 5.1–5.3 ppm or methylsulfanyl protons at δ 2.1–2.3 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
Answer:
Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer: The methylsulfanyl group acts as a weakly nucleophilic site due to sulfur’s lone pairs, enabling:
- Oxidation : Conversion to sulfoxide/sulfone derivatives using mCPBA or HO .
- Nucleophilic Substitution : Displacement by amines or thiols under basic conditions .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the three-dimensional structure of this carbamate derivative?
Answer:
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) for crystals grown via vapor diffusion (e.g., DCM/hexane) .
- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for sulfur and oxygen atoms .
- Hydrogen Bonding Analysis : Utilize Mercury software to visualize and quantify intermolecular interactions (e.g., N-H···O=C carbamate bonds) with graph-set notation .
Q. How can computational chemistry methods elucidate the reaction mechanisms involving this compound’s methylidene and carbamate groups?
Answer:
Q. What experimental designs are appropriate for assessing the compound’s biological activity in cellular models?
Answer:
- Antiproliferative Assays : Treat cancer cell lines (e.g., PC-3M) with the compound (1–100 μM) and measure viability via MTT assay. Include controls for carbamate hydrolysis (e.g., esterase inhibitors) .
- Chromosome Preparation : Adapt protocols from methyl carbamate derivatives (e.g., metaphase arrest in tumor cells using 10–20 μM concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
